molecular formula C24H22N2O4 B2669334 3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 922000-62-2

3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No.: B2669334
CAS No.: 922000-62-2
M. Wt: 402.45
InChI Key: DXFQAEGTSJIJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dibenzo[b,f]oxazepine Research

The origins of DBO chemistry trace back to the late 1950s, when the British Ministry of Defence developed dibenz[b,f]oxazepine as a lachrymatory agent for riot control. This early work established the compound’s ability to activate TRPA1 channels, inducing transient incapacitation through ocular and respiratory irritation. By the 1990s, research pivoted toward medicinal applications, with Boehringer Ingelheim Pharmaceuticals pioneering DBO derivatives for HIV treatment. Their patent EP0419861A3 disclosed 11-oxo-DBO analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating nanomolar activity against HIV-1. Concurrently, synthetic methodologies advanced significantly; the 1996 Royal Society of Chemistry publication detailed stereoselective routes to amino-substituted DBOs, enabling precise structural diversification. This era also saw the exploration of DBO-thiazepin hybrids, expanding the pharmacophore space for central nervous system (CNS) targets.

Significance in Medicinal Chemistry and Drug Discovery

DBO derivatives exhibit remarkable polypharmacology, interacting with targets ranging from viral enzymes to neurotransmitter receptors. Key milestones include:

  • HIV-1 Reverse Transcriptase Inhibition : Pyrido[2,3-b]benzoxazepin-6(5H)-ones showed IC50 values as low as 19 nM, with selectivity over HIV-2 RT due to distinct binding pocket interactions.
  • Histamine Receptor Modulation : (E)-7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]oxazepine emerged as a potent H4R agonist (pKi = 7.6), competitively displacing [3H]histamine and informing pharmacophore models for allergic inflammation.
  • Antiretroviral Applications : Structural optimization of 11-oxo-DBOs yielded compounds with improved bioavailability, as exemplified by 3-chloro-11-(4-methylpiperazin-1-yl) derivatives targeting viral replication.

The DBO scaffold’s adaptability stems from its planar aromatic system, which facilitates π-π stacking with protein targets, and the oxazepine ring’s capacity for hydrogen bonding. Substitutions at positions 2, 10, and 11 modulate electronic and steric properties, enabling fine-tuning of pharmacokinetic profiles.

Evolution of Functionalized Dibenzo[b,f]oxazepines

Modern synthetic strategies have transformed DBO functionalization, as cataloged in De Gruyter’s 2014 review of twelve contemporary methods. Noteworthy approaches include:

Method Key Reagents Yield Range Application Example
Cyclocondensation 2-Aminophenols, 2-halobenzaldehydes 71–97% Pyrrolo[1,2-d]DBO hybrids
Copper Catalysis CuI, 1,10-phenanthroline 65–89% Alkynyl-DBOs for click chemistry
Palladium-Mediated Amidation Pd(OAc)₂, BINAP 70–94% HIV-targeted conjugate 43
Curtius Degradation Diphenylphosphoryl azide 69–79% trans-1-Amino-DBOs

The introduction of propanamide side chains marked a paradigm shift, as seen in N-(10-methyl-11-oxo-DBO-2-yl)propanamide. This modification enhances solubility while preserving affinity for CNS targets, achieved through stepwise acylation of aminobenzoxazepine intermediates. Computational studies suggest the propanamide’s carbonyl group stabilizes target interactions via water-mediated hydrogen bonds.

Current Research Landscape of Propanamide-Substituted Oxazepines

3-(4-Methoxyphenyl)-N-(10-methyl-11-oxo-DBO-2-yl)propanamide epitomizes third-generation DBO derivatives, combining aryl-propanamide motifs with optimized substitution patterns. Recent advances include:

  • Synthetic Innovations : Microwave-assisted coupling of 4-methoxyphenylpropanoyl chloride to aminobenzoxazepine precursors reduces reaction times from 12 hours to <30 minutes while maintaining >85% yields.
  • Target Diversification : Analog screening revealed dual activity at serotonin 5-HT2A (Ki = 14 nM) and dopamine D3 receptors (Ki = 22 nM), suggesting utility in schizophrenia treatment.
  • Structural Characterization : X-ray crystallography of related compounds confirms the propanamide chain adopts a gauche conformation, positioning the methoxyphenyl group for hydrophobic pocket interactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-26-20-5-3-4-6-22(20)30-21-13-10-17(15-19(21)24(26)28)25-23(27)14-9-16-7-11-18(29-2)12-8-16/h3-8,10-13,15H,9,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFQAEGTSJIJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The detailed synthetic pathway remains a subject of ongoing research to optimize yields and purity.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of similar compounds against ischemic conditions. In animal models subjected to cerebral ischemia, derivatives have been shown to prolong survival times and reduce neurological deficits significantly. This suggests that the compound may possess similar neuroprotective mechanisms, potentially through anti-inflammatory pathways or by modulating neurotransmitter systems .

Anti-inflammatory Activity

Compounds with methoxyphenyl groups are often associated with anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation .

Data Summary

Biological Activity Effect Observed Reference
AnticancerInhibition of tumor growth
NeuroprotectiveProlonged survival in ischemia
Anti-inflammatoryReduction in edema and cytokines

Case Studies

  • Neuroprotection Study : In a study involving mice subjected to induced cerebral ischemia, compounds structurally related to this compound showed significant neuroprotective effects by reducing infarct size and improving behavioral outcomes .
  • Anticancer Research : A series of analogs were tested against various cancer cell lines (e.g., breast and lung cancer). Results indicated that these compounds induced apoptosis through caspase activation pathways .

Scientific Research Applications

Physical Properties

The compound's physical properties include:

  • Molecular Weight : Approximately 350.41 g/mol
  • Solubility : Soluble in organic solvents like DMSO and methanol.

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide exhibit significant anticancer properties. For instance, studies have shown that oxazepine derivatives can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

A study demonstrated the efficacy of a related compound in reducing the viability of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacterial strains due to their ability to disrupt bacterial cell membranes .

Case Study:

In vitro testing revealed that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored through various assays measuring cytokine production and inflammatory mediator release. Compounds with the dibenzo[b,f][1,4]oxazepine framework have been noted for their ability to reduce inflammation markers in animal models .

Case Study:

An experimental model of arthritis showed that administration of a structurally similar compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a mechanism for potential therapeutic application in inflammatory diseases .

Synthetic Approaches

The synthesis of This compound typically involves multi-step organic reactions including cyclization and functional group modifications.

Table 1: Summary of Synthetic Methods

MethodDescriptionYield (%)
Cyclization ReactionFormation of the dibenzo[b,f][1,4]oxazepine core70
AcylationIntroduction of the propanamide side chain85
PurificationColumn chromatography for final product90

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazepine vs. Oxazepine : Compounds like 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () replace the oxazepine oxygen with sulfur, altering electronic properties and steric bulk. Thiazepine derivatives often exhibit lower metabolic stability due to sulfur’s susceptibility to oxidation .
  • Substituent Positioning : N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () replaces the propanamide with a trifluoromethyl-benzamide group, increasing lipophilicity (logP ~3.5 estimated) and enhancing blood-brain barrier penetration compared to the target compound’s methoxyphenyl propanamide .

Side Chain Modifications

  • Sulfamoyl vs. Propanamide: N-{4-[(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide () introduces a sulfamoylphenyl group, increasing hydrogen bond acceptors (9 vs. ~6 in the target compound) and polar surface area (86.4 Ų vs.
  • Alkyl Chain Length : N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () substitutes the propanamide with a sulfonamide-acetyl group, shortening the alkyl chain and altering binding affinity to target receptors .

Physicochemical Properties

Compound (Reference) Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound (Estimated) ~420 ~3.0 6 ~75
408.47 ~3.5 7 82
451.5 3.21 9 86.4
408.47 ~2.8 6 78

Key Observations :

  • The target compound’s methoxyphenyl group balances moderate lipophilicity (logP ~3.0) with solubility, whereas trifluoromethyl derivatives () prioritize lipophilicity for CNS penetration.
  • Sulfamoyl-containing analogues () exhibit higher polar surface areas, likely reducing bioavailability despite improved solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?

  • Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including amide bond formation via coupling agents (e.g., EDCl/HOBt) and cyclization reactions. For example, hydrogenation under Pd/C catalysis (as in ) is a critical step for reducing intermediates. Optimization should focus on solvent selection (DMF or DCM), temperature control, and purification via flash column chromatography .
  • Key Data : Yield improvements (e.g., 67% in ) depend on stoichiometric ratios and catalyst loading.

Q. How can researchers verify the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction for unambiguous confirmation of the dibenzodiazepine core and methoxyphenyl substituents . Complementary techniques include 1H^1H/13C^{13}C NMR (to confirm proton environments and carbon frameworks) and IR spectroscopy (to validate functional groups like amide C=O stretches) .
  • Key Data : Crystallographic parameters (e.g., RR-factor = 0.043 in ) ensure structural accuracy.

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic and amide motifs. Use in vitro models with fluorogenic substrates or colorimetric readouts. highlights protocols for evaluating cell permeability and IC50_{50} values in disease-relevant models (e.g., Alzheimer’s or diabetes) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Analyze batch-to-batch purity via HPLC (as in ) and confirm structural stability under assay conditions (e.g., pH, temperature). Statistical tools like Bland-Altman plots can identify systemic biases .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Employ salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). ’s drug analysis guidelines recommend lipid-based formulations or nanoemulsions for hydrophobic compounds. Parallel artificial membrane permeability assays (PAMPA) can predict intestinal absorption .

Q. How to design experiments for mechanistic studies of its bioactivity?

  • Methodological Answer : Use molecular docking to predict target interactions (e.g., dibenzodiazepine binding to kinase active sites). Pair with site-directed mutagenesis to validate critical residues. ’s analogs (e.g., thiazol-2-yl propanamides) provide a template for structure-activity relationship (SAR) studies .

Q. What advanced techniques characterize degradation pathways under stress conditions?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS to identify degradants. ’s protocols for hydroxamic acid stability testing are adaptable. Use Arrhenius plots to predict shelf-life .

Critical Considerations

  • Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rates) to minimize variability .
  • Green Chemistry : Prioritize solvent recycling and catalytic methods (e.g., ’s emphasis on energy efficiency) .
  • Safety : Adhere to protocols for handling hazardous intermediates (e.g., tert-butyldimethylsilyl chloride in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.